molecular formula C14H9ClIN3O3 B5528902 N'-(4-chloro-3-nitrobenzylidene)-2-iodobenzohydrazide

N'-(4-chloro-3-nitrobenzylidene)-2-iodobenzohydrazide

Cat. No. B5528902
M. Wt: 429.59 g/mol
InChI Key: AADYLAGDOZMLFZ-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Research on related compounds, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, demonstrates their utility as multireactive building blocks for heterocyclic oriented synthesis, leading to the formation of various nitrogenous heterocycles with significant importance in drug discovery (Soňa Křupková et al., 2013). This suggests potential pathways for synthesizing N'-(4-chloro-3-nitrobenzylidene)-2-iodobenzohydrazide through similar heterocyclic synthesis techniques.

Molecular Structure Analysis

The molecular structure of hydrazone compounds derived from benzohydrazides, such as N'-(2,4-dichlorobenzylidene)-4-methylbenzohydrazide, has been characterized using X-ray diffraction, revealing the significance of intermolecular hydrogen bonds and π…π stacking interactions in stabilizing the crystal structure (Y. Lei et al., 2013). These findings may be relevant to understanding the structural characteristics of N'-(4-chloro-3-nitrobenzylidene)-2-iodobenzohydrazide.

Chemical Reactions and Properties

Studies on similar compounds, like N 2,N 2'-Bis(3-nitrobenzylidene)pyridine-2,6-dicarbohydrazide, demonstrate their reactivity and the formation of stable molecular structures through hydrogen bonding (Cuixia Cheng & Haowen Liu, 2007). This could provide insights into the reactivity and stability of N'-(4-chloro-3-nitrobenzylidene)-2-iodobenzohydrazide.

Physical Properties Analysis

The physical properties of related compounds, such as their crystallization behavior and unit cell parameters, have been extensively studied, providing a basis for understanding the solid-state characteristics of N'-(4-chloro-3-nitrobenzylidene)-2-iodobenzohydrazide (Y. Lei et al., 2013).

properties

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClIN3O3/c15-11-6-5-9(7-13(11)19(21)22)8-17-18-14(20)10-3-1-2-4-12(10)16/h1-8H,(H,18,20)/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADYLAGDOZMLFZ-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClIN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-iodobenzohydrazide

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